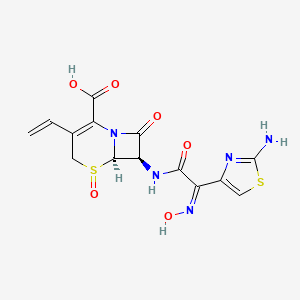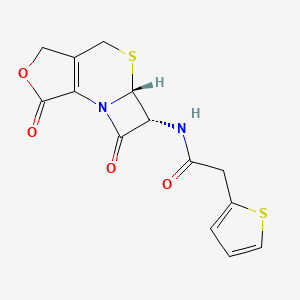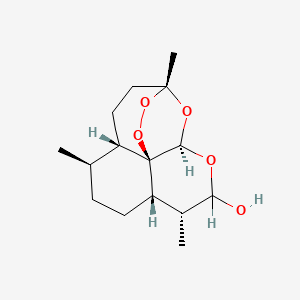
Clopidogrel Metabolite II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clopidogrel is a potent antiplatelet drug that is metabolized in the body to produce an active metabolite, Clopidogrel Metabolite II . This metabolite is responsible for the drug’s antiplatelet activity .
Synthesis Analysis
Clopidogrel is metabolized in the body to produce its active metabolite. The biotransformation involves several enzymes, including carboxylesterase (CES) 1, CES2, cytochrome P450 (CYP) 2C19, CYP3A4, and uridine 5′-diphospho-glucuronosyltransferase 2B7 .Chemical Reactions Analysis
The conversion of clopidogrel to its active metabolite involves several chemical reactions, including oxidation and hydrolysis . The exact details of these reactions are not provided in the retrieved papers.Aplicaciones Científicas De Investigación
Polymorphisms and Phase-II Metabolism
Clopidogrel undergoes metabolism in the liver through phase-I and phase-II metabolic pathways. The phase-II metabolism involves conjugation with glutathione by glutathione-s-transferase (GST) to form an inactive glutathione conjugate of clopidogrel. Polymorphisms in genes related to phase-II metabolism, such as G6PD, GCLC, GCLM, GSS, GST, GSR, HK, and GLRX, may contribute to clopidogrel resistance due to variations in glutathione conjugate or glutaredoxin plasma levels, impacting the drug's effectiveness in preventing coagulation and cardiovascular events (Alkattan et al., 2021).
Genetic Polymorphisms and Clopidogrel Therapy Response
The efficacy of clopidogrel as an antiplatelet agent can be significantly affected by genetic polymorphisms, particularly those affecting the CYP2C19 enzyme responsible for converting clopidogrel into its active form. These genetic variations can lead to differences in drug metabolism, influencing the therapeutic outcomes and risk of treatment failure. This highlights the potential of pharmacogenetics in predicting clopidogrel efficacy and personalizing therapy (Djordjevic, 2022).
Clopidogrel Resistance and Its Overcoming
Certain patients exhibit "resistance" to clopidogrel, characterized by impaired inhibition of platelet aggregation. This resistance can result from polymorphisms in cytochrome P450 enzymes or interactions with other drugs metabolized by the cytochrome P450 system. Addressing clopidogrel resistance involves understanding its mechanisms and considering alternative treatments or drugs with different molecular targets or metabolic pathways (Uchiyama, 2011).
Pharmacogenomics and Clinical Implementation
The pharmacogenomic study of drug response, especially in the context of antiplatelet therapy with clopidogrel, emphasizes the role of loss-of-function variants in the CYP2C19 enzyme. These genetic factors can lead to decreased inhibition of platelet function and increased risk of cardiovascular events in patients treated with clopidogrel. Despite evidence supporting clinical utility, the adoption of pharmacogenetics in clinical practice remains slow, underscoring the need for further research and implementation strategies (Perry & Shuldiner, 2013).
Safety And Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Clopidogrel Metabolite II involves the conversion of Clopidogrel into its active metabolite, which is then further metabolized to form Clopidogrel Metabolite II.", "Starting Materials": ["Clopidogrel", "Acetic anhydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethyl acetate", "Water"], "Reaction": [ "Step 1: Clopidogrel is reacted with acetic anhydride in the presence of sodium hydroxide to form the acetylated intermediate.", "Step 2: The acetylated intermediate is then hydrolyzed with hydrochloric acid to form the active metabolite of Clopidogrel.", "Step 3: The active metabolite is further metabolized with methanol and ethyl acetate to form Clopidogrel Metabolite II.", "Step 4: The product is then purified through a series of extractions and recrystallization steps to obtain pure Clopidogrel Metabolite II." ] } | |
Número CAS |
1287430-40-3 |
Nombre del producto |
Clopidogrel Metabolite II |
Fórmula molecular |
C25H26ClNO6S |
Peso molecular |
504.01 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



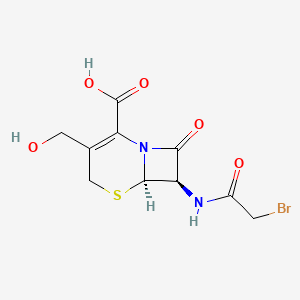

![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601279.png)

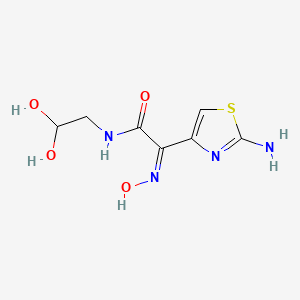
![(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-[(4R,5S)-9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide](/img/structure/B601284.png)
![(6R-trans)-7-[[(2-Amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B601286.png)
